2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CMSNC) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of detergents, dyes, and other industrial chemicals. CMSNC is a versatile reagent that can be used in a variety of reactions such as the Michael addition, the Henry reaction, and the conjugate addition reaction. It has been used extensively in the synthesis of a variety of compounds, including nucleosides and nucleotides, amino acids, peptides, and other organic compounds.
Scientific Research Applications
Synthesis and Antimicrobial Activity
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride has been used in the synthesis of new sulfonamide derivatives with potential antimicrobial activities. A study by Kumar et al. (2020) demonstrates the synthesis of 4-chloro-3-nitrobenzene sulfonamide derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride. These compounds showed promising antimicrobial activities and binding affinity towards DNA Gyrase-A, suggesting their potential as antimicrobial agents (Kumar et al., 2020).
Kinetic Studies in Chemical Reactions
The compound has also been studied for its role in kinetic reactions. Caddy et al. (1972) investigated the chlorine-isotopic exchange between lithium chloride and nitro-derivatives of chlorobenzene, including 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride. Their findings contribute to a deeper understanding of the reaction mechanisms and kinetics in organic chemistry (Caddy et al., 1972).
Structural and Physical Properties Analysis
In the field of structural chemistry, Petrov et al. (2009) conducted a study on the structure of the 4-nitrobenzene sulfonyl chloride molecule, which is closely related to 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride. This research provides insight into the molecular structure and internal rotation barriers of sulfonyl chloride compounds, enhancing our understanding of their physical and chemical properties (Petrov et al., 2009).
Advanced Oxidation Processes
Yuan et al. (2011) explored the effects of chloride ion on the degradation of dyes in advanced oxidation processes. They observed the formation of chlorinated aromatic compounds, including ones related to nitrobenzene derivatives. This research highlights the environmental implications and potential applications of these compounds in wastewater treatment (Yuan et al., 2011).
properties
IUPAC Name |
2-chloro-3-methyl-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-2-5(10(11)12)3-6(7(4)8)15(9,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAANHICTIQCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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